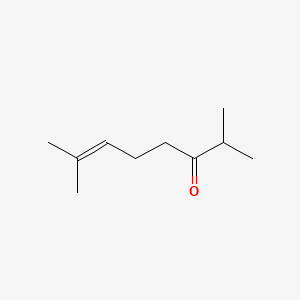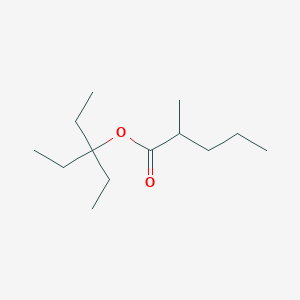
3-Ethylpentan-3-yl 2-methylpentanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethylpentan-3-yl 2-methylpentanoate is an organic ester compound. Esters are typically derived from an acid (usually carboxylic acid) and an alcohol. This compound is characterized by its unique structure, which includes an ethylpentan-3-yl group and a methylpentanoate group. Esters are known for their pleasant fragrances and are often used in the flavor and fragrance industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylpentan-3-yl 2-methylpentanoate can be achieved through esterification, where 3-ethylpentan-3-ol reacts with 2-methylpentanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large reactors where the alcohol and acid are continuously fed, and the ester product is continuously removed. This method increases efficiency and yield.
化学反应分析
Types of Reactions
3-Ethylpentan-3-yl 2-methylpentanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into the corresponding alcohol and acid.
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, often catalyzed by acids or bases.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Acidic or basic catalysts with the presence of another alcohol.
Major Products
Hydrolysis: 3-Ethylpentan-3-ol and 2-methylpentanoic acid.
Reduction: 3-Ethylpentan-3-ol.
Transesterification: A new ester and an alcohol.
科学研究应用
3-Ethylpentan-3-yl 2-methylpentanoate has various applications in scientific research:
Chemistry: Used as a model compound in studying esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the flavor and fragrance industry for its pleasant aroma.
作用机制
The mechanism of action of 3-Ethylpentan-3-yl 2-methylpentanoate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, resulting in the formation of 3-ethylpentan-3-ol and 2-methylpentanoic acid. These products can then participate in various metabolic pathways.
相似化合物的比较
Similar Compounds
3-Ethylpentane: A branched alkane with similar structural features but lacks the ester functional group.
2-Methylpentanoic acid: The acid component of the ester.
3-Ethylpentan-3-ol: The alcohol component of the ester.
Uniqueness
3-Ethylpentan-3-yl 2-methylpentanoate is unique due to its ester linkage, which imparts distinct chemical and physical properties compared to its individual components. The ester bond allows for specific reactions such as hydrolysis and transesterification, making it valuable in various applications.
属性
CAS 编号 |
5238-28-8 |
|---|---|
分子式 |
C13H26O2 |
分子量 |
214.34 g/mol |
IUPAC 名称 |
3-ethylpentan-3-yl 2-methylpentanoate |
InChI |
InChI=1S/C13H26O2/c1-6-10-11(5)12(14)15-13(7-2,8-3)9-4/h11H,6-10H2,1-5H3 |
InChI 键 |
YXUYFRXOAFTEAX-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)C(=O)OC(CC)(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


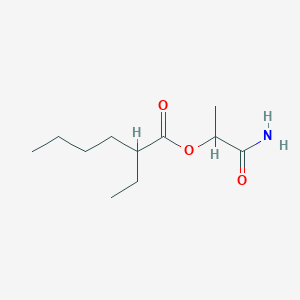
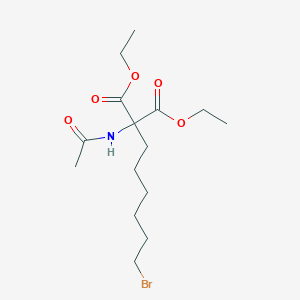
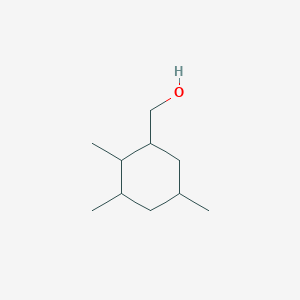
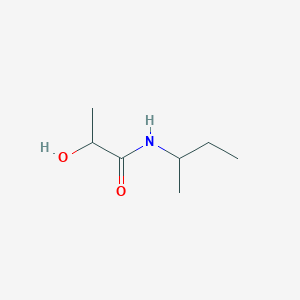
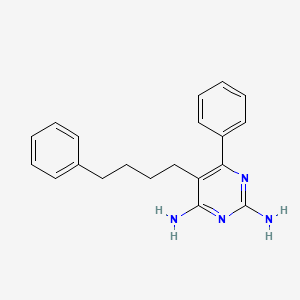
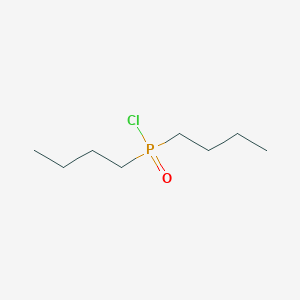



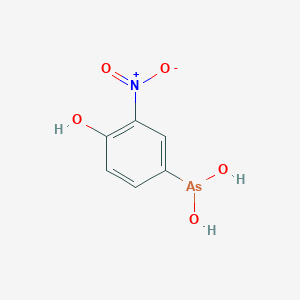
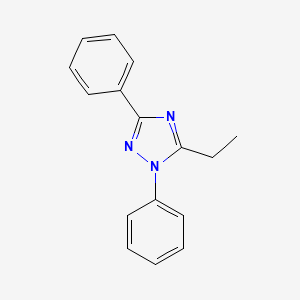
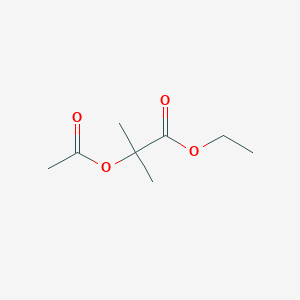
![Ethanone, 1-[4-(1-methylethyl)phenyl]-, oxime](/img/structure/B14742728.png)
